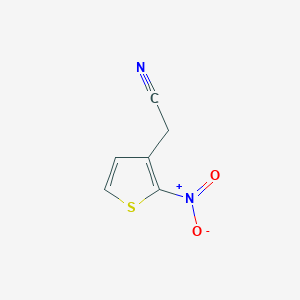

2-(2-nitrothiophen-3-yl)acetonitrile

Description

Contextual Significance of Nitrothiophenes in Organic Chemistry

Nitrothiophenes are derivatives of thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, which bear one or more nitro groups (-NO2). The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the thiophene ring, making it more electron-deficient and susceptible to certain types of chemical reactions. This characteristic is fundamental to their role in organic synthesis.

In the field of medicinal chemistry, thiophene and its derivatives are recognized as "privileged pharmacophores" due to their presence in numerous biologically active compounds and FDA-approved drugs. ontosight.ainih.gov The incorporation of a nitro group can further enhance or modulate this biological activity. Nitroaromatic compounds, including nitrothiophenes, are integral to the synthesis of various drugs and pharmaceutically relevant molecules. researchgate.net Research has demonstrated that compounds bearing the 5-nitrothiophene moiety exhibit a wide range of chemotherapeutic activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties. researchgate.net For example, certain nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents. nih.gov The biological activity of these compounds is often attributed to their ability to interact with biological targets like enzymes and receptors, a property that is fine-tuned by the substituents on the thiophene ring. nih.govontosight.ai

Table 1: Biological Activities of Nitrothiophene Derivatives

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains, including multi-drug resistant ones. researchgate.net |

| Antifungal | Show potential in inhibiting the growth of fungal pathogens. researchgate.netnih.gov |

| Anticancer | Investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net |

Overview of Acetonitrile (B52724) Derivatives in Chemical Synthesis

Acetonitrile (CH₃CN), the simplest organic nitrile, is a cornerstone of modern chemical research and industry. It is widely employed as a polar aprotic solvent due to its ability to dissolve a broad range of compounds, its convenient liquid range, and its miscibility with water and many organic solvents. wikipedia.orgfishersci.com Beyond its role as a solvent, acetonitrile is a valuable two-carbon building block in organic synthesis. mdpi.com The molecule offers several reactive sites: the methyl protons are weakly acidic, allowing for deprotonation to form a nucleophile, while the nitrogen atom's lone pair of electrons can also act as a nucleophile. mdpi.com

Acetonitrile derivatives, compounds containing the cyanomethyl (-CH₂CN) group, are crucial intermediates in the production of pharmaceuticals, perfumes, rubber products, and pesticides. fishersci.combyjus.com They serve as a key source of nitrogen for the construction of nitrogen-containing compounds and various heterocyclic structures like pyridines, oxazoles, and amides. mdpi.com The versatility of the nitrile group allows it to be converted into other functional groups, such as amines and carboxylic acids, further expanding its synthetic utility. byjus.com

In the context of drug discovery, acetonitrile derivatives have been explored for a multitude of biological activities. ontosight.ai For instance, different series of these compounds have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai A notable discovery in this area is a class of amino-acetonitrile derivatives (AADs) that exhibit potent anthelmintic activity, even against nematode strains resistant to existing drugs. nih.gov

Table 2: Key Roles of Acetonitrile in Chemical Synthesis

| Role | Description |

|---|---|

| Solvent | A polar aprotic solvent used in organic reactions, purification (e.g., HPLC), and industrial processes. wikipedia.orgchemicalbook.com |

| Synthetic Building Block | Acts as a versatile two-carbon synthon. mdpi.com |

| Nitrogen Source | Used in the synthesis of nitrogen-containing heterocycles and other compounds. mdpi.com |

Research Landscape of 2-(2-Nitrothiophen-3-yl)acetonitrile

The specific compound this compound is cataloged in chemical databases and is available through various commercial suppliers, indicating its use in research and development. bldpharm.combldpharm.com However, a review of publicly available scientific literature reveals a limited number of dedicated studies focusing on this particular molecule. Its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules, a common fate for compounds with its structural characteristics.

The research landscape can be inferred from the extensive studies conducted on its constituent parts: nitrothiophenes and acetonitriles. The presence of the 2-nitrothiophene (B1581588) moiety suggests potential applications in medicinal chemistry, leveraging the known biological activities of this class of compounds. researchgate.netresearchgate.net Simultaneously, the acetonitrile group provides a reactive handle for a variety of chemical transformations, such as hydrolysis, reduction, or participation in cyclization reactions to form novel heterocyclic systems. mdpi.combyjus.com While detailed experimental data on the synthesis, reactivity, and specific applications of this compound are not extensively documented in peer-reviewed journals, its structure positions it as a valuable precursor for creating diverse chemical libraries aimed at drug discovery and materials science.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93418-94-1 bldpharm.com |

| Molecular Formula | C₆H₄N₂O₂S |

| Molecular Weight | 168.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrothiophen-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c7-3-1-5-2-4-11-6(5)8(9)10/h2,4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWHGGXLLWEMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrothiophen 3 Yl Acetonitrile

Nucleophilic Aromatic Substitution Reactions on the Nitrothiophen-3-yl Moiety

The nitro group profoundly activates the thiophene (B33073) ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of the molecule's reactivity, allowing for the introduction of various substituents onto the thiophene core.

Displacement of the Nitro Group in 2-(2-Nitrothiophen-3-yl)acetonitrile Systems

In many activated aromatic systems, a nitro group can act as a leaving group and be displaced by a nucleophile. This reactivity is particularly pronounced when the ring is activated by other electron-withdrawing substituents. For this compound, the cyanomethyl group at the adjacent position further enhances the electrophilicity of the carbon atom bearing the nitro group (C2 position).

Research on related nitroarenes and nitrothiophenes has shown that the nitro group can be substituted by various nucleophiles, including alkoxides, thiolates, and amines. This transformation typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility. While the nitro group is a powerful activating group, its displacement requires specific conditions and potent nucleophiles, as it is not a conventional leaving group like halides. In some cases, the reaction may be facilitated by catalysts or specific solvent systems that promote the substitution.

Reactivity at the Thiophene Ring Positions

The thiophene ring in this compound possesses distinct reactive sites. The primary site for nucleophilic attack is the C2 position, which is activated by the nitro group. However, other positions on the ring can also exhibit reactivity.

Kinetic studies on the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes (para-like isomers) and 2-bromo-3-nitrothiophene (an ortho-like analogue) with various amines have provided insight into the reactivity of such systems. These studies show that the reaction rates are significantly influenced by the nature of the nucleophile, the leaving group (L), and the solvent. For instance, reactions in room-temperature ionic liquids have been shown to proceed faster than in conventional solvents like methanol or benzene (B151609) nih.gov. The position of the substituents is crucial; the ortho-like arrangement in a 2,3-disubstituted nitrothiophene can lead to specific intramolecular interactions in the transition state that are highly sensitive to the reaction medium nih.gov. In the case of this compound, while the C2 position is the most likely site for substitution, nucleophilic attack at other positions, potentially leading to ring-opening or rearrangement, cannot be entirely ruled out under specific conditions.

Reactions of the Acetonitrile (B52724) Functionality in this compound

The acetonitrile group (-CH₂CN) is a versatile functional handle that offers multiple pathways for chemical transformation. Its reactivity stems from the acidity of the α-methylene protons and the electrophilicity of the nitrile carbon.

Cyanomethylation and Related Transformations

The methylene (B1212753) protons adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing effect of both the nitrile and the nitrothiophene ring. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

This nucleophilic character enables the molecule to be used in transformations such as:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the methylene position.

Aldol-type condensations: Reaction with aldehydes or ketones to form β-hydroxynitriles, which can be subsequently dehydrated to α,β-unsaturated nitriles.

These reactions are fundamental in extending the carbon skeleton and introducing further functionality to the molecule, making it a valuable building block for more complex structures.

Cyclization Reactions Involving the Nitrile Group

The nitrile group is a key participant in numerous cyclization reactions, often leading to the formation of fused heterocyclic systems. For this compound, these reactions are particularly important for the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological and material science applications.

One of the most powerful methods is the Thorpe-Ziegler cyclization . This intramolecular reaction involves the base-catalyzed condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone wikipedia.org. In the context of this compound, a derivative containing another nitrile-bearing chain can undergo this cyclization. More commonly, the nitrile group reacts with an adjacent functional group introduced onto the thiophene ring. For example, after reduction of the nitro group to an amine, an intramolecular cyclization between the resulting amino group and the nitrile can occur.

Furthermore, the molecule is a suitable starting material for multicomponent reactions like the Gewald aminothiophene synthesis , which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur to form a polysubstituted 2-aminothiophene wikipedia.orgorganic-chemistry.orgmdpi.com. While the parent molecule is already a thiophene, its acetonitrile moiety can act as the active methylene component in Gewald-type reactions with other substrates to build new thiophene rings.

The most prominent application is the synthesis of 3-aminothieno[2,3-b]pyridines. This is often achieved by first reacting the active methylene group with a suitable electrophile, followed by a base-catalyzed intramolecular cyclization where the nitrile group attacks a carbonyl or an equivalent functional group. This Thorpe-Ziegler type of reaction is a key step in building the pyridine ring fused to the initial thiophene core researchgate.net.

| Reaction Type | Reactants/Precursors | Product Class | Key Transformation |

|---|---|---|---|

| Thorpe-Ziegler Cyclization | Derivatized this compound with an additional nitrile-containing side chain | Thieno[2,3-b]pyridines | Intramolecular nucleophilic attack of a carbanion on the nitrile group wikipedia.orgresearchgate.netresearchgate.net |

| Condensation/Cyclization | 2-(2-Aminothiophen-3-yl)acetonitrile (after nitro reduction) and a 1,3-dicarbonyl compound | Thieno[2,3-b]pyridines | Formation of an enamine intermediate followed by intramolecular cyclization onto the nitrile group |

| Gewald Reaction (as a component) | This compound, a carbonyl compound, sulfur | Polysubstituted Thiophenes | The acetonitrile moiety acts as the active methylene component wikipedia.orgorganic-chemistry.orgresearchgate.net |

Derivatization Strategies for this compound

Derivatization of this compound involves chemically modifying the parent structure to generate a library of related compounds. The strategies primarily leverage the reactivity of the nitro and acetonitrile groups.

A common and powerful strategy involves the reductive cyclization of the nitro group. The nitro group can be reduced to an amine, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting 2-(2-aminothiophen-3-yl)acetonitrile is a highly valuable intermediate. This intermediate readily undergoes cyclization reactions to form fused bicyclic systems. For example, reaction with formic acid or formamide can lead to the formation of thieno[2,3-d]pyrimidines.

The synthesis of thieno[2,3-b]pyridines is a major derivatization pathway nih.govresearchgate.netnih.gov. This can be achieved through various routes starting from the aminothiophene intermediate, including the Friedländer annulation, where the α-methylene of the nitrile and the ortho-amino group condense with a 1,3-dicarbonyl compound.

| Functional Group Targeted | Reaction | Intermediate/Product Class | Example Reagents |

|---|---|---|---|

| Nitro Group | Reduction | 2-(2-Aminothiophen-3-yl)acetonitrile | SnCl₂/HCl, H₂/Pd-C |

| Acetonitrile Group (α-CH₂) | Alkylation/Condensation | α-Substituted acetonitriles | Alkyl halides, Aldehydes, Ketones (with base) |

| Both Groups (Tandem) | Reductive Cyclization | Thieno[2,3-b]pyridines, Thieno[2,3-d]pyrimidines | Reduction followed by condensation with dicarbonyls, orthoformates, etc. researchgate.net |

| Thiophene Ring | Nucleophilic Aromatic Substitution | 2-Substituted-3-cyanomethylthiophenes | Amines, Alkoxides nih.gov |

These derivatization strategies highlight the role of this compound as a versatile platform for accessing a wide range of complex heterocyclic compounds.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be achieved through reactions targeting the active methylene group. This group is positioned between the electron-withdrawing thiophene ring and the nitrile group, enhancing the acidity of its protons and making it susceptible to deprotonation and subsequent reactions with electrophiles.

One common strategy for the synthesis of related substituted aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as malononitrile, in the presence of elemental sulfur and a base. While direct substitution on this compound is not extensively documented in readily available literature, the principles of the Gewald reaction provide a pathway to substituted 2-aminothiophene-3-carbonitriles, which are structurally analogous to the target compound. For instance, the reaction of acetophenone derivatives with malononitrile and sulfur leads to the formation of 2-amino-4-phenylthiophene-3-carbonitrile derivatives.

Another key reaction for creating substituted analogs is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form an enaminonitrile. This reaction is particularly useful for the synthesis of fused ring systems where a nitrile group is involved in the cyclization. For example, the intramolecular cyclization of 2-organylsulfonylnicotinonitriles under the influence of a base leads to the formation of 3-aminothieno[2,3-b]pyridines. This suggests that if a suitable substituent containing a nitrile or another reactive group is introduced at the active methylene position of this compound, subsequent intramolecular cyclization could yield novel fused heterocyclic systems.

The following table summarizes a selection of substituted thieno[2,3-b]pyridine derivatives synthesized through pathways involving the reactivity of a cyanomethyl group attached to a thiophene ring, illustrating the potential for creating analogs.

| Starting Material Precursor | Reagents | Product | Reference |

| 2-Thioxopyridine-3-carbonitrile derivative | α-Halocarbonyl compounds | Thieno[2,3-b]pyridine derivative | |

| 2-Thioxopyridine-3-carbonitrile derivative | 2-Chloro-N-arylacetamide | 2-(N-Aryl)-carboxamidomethylthiopyridine | |

| 2-(N-Aryl)-carboxamidomethylthiopyridine | Sodium ethoxide | Thieno[2,3-b]pyridine-2,5-dicarboxamide |

Conjugation with Other Heterocyclic Systems

The reactive nature of the cyanomethyl group in this compound and its analogs makes it a valuable building block for the construction of more complex, fused heterocyclic systems. The nitrile group and the adjacent active methylene protons can participate in various cyclization and condensation reactions to form new rings.

A prominent example of this reactivity is the synthesis of thieno[2,3-b]pyridines. These compounds can be prepared from 2-aminothiophene-3-carbonitrile derivatives, which can be seen as analogs of the target compound where the nitro group is replaced by an amino group. The cyclization is often achieved by reacting the aminothiophene with compounds containing a carbonyl group or with reagents that can form a six-membered ring incorporating the amino and cyano groups.

Furthermore, these thieno[2,3-b]pyridines can serve as intermediates for the synthesis of even more complex fused systems, such as pyrimido[4',5':4,5]thieno[2,3-b]pyridines. For instance, 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile can be reacted with formic acid or formamide to yield the corresponding pyrimido[4',5':4,5]thieno[2,3-b]pyridine derivatives. This transformation involves the annulation of a pyrimidine ring onto the thieno[2,3-b]pyridine core.

The table below presents examples of heterocyclic systems synthesized from precursors containing the thieno[2,3-b]pyridine scaffold, which can be derived from the reactivity of a cyanomethyl group on a thiophene ring.

| Starting Thieno[2,3-b]pyridine Derivative | Reagents | Fused Heterocyclic Product | Reference |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid | 7-(5-Bromobenzofuran-2-yl)pyrimido[4',5':4,5]thieno[2,3-b]pyridin-4(3H)-one | |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | 7-(5-Bromobenzofuran-2-yl)pyrimido[4',5':4,5]thieno[2,3-b]pyridin-4-amine | |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate, then cyclization | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives |

These examples underscore the utility of the 2-(cyanomethyl)thiophene moiety as a versatile synthon in heterocyclic chemistry, enabling the construction of a diverse range of fused ring systems with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation of 2 2 Nitrothiophen 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of 2-(2-nitrothiophen-3-yl)acetonitrile, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of this compound provides critical information about the electronic environment of the protons. The thiophene (B33073) ring protons typically appear as doublets due to spin-spin coupling. The chemical shifts are influenced by the strong electron-withdrawing effects of the adjacent nitro group and the cyanomethyl substituent. The methylene (B1212753) protons of the acetonitrile (B52724) group are expected to appear as a singlet, with their chemical shift influenced by the electronegativity of the cyano group and the aromatic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.8 - 8.2 | d | 5.0 - 6.0 | H-5 |

| 7.2 - 7.6 | d | 5.0 - 6.0 | H-4 |

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The carbon atoms of the thiophene ring exhibit distinct chemical shifts, with the carbon atom bonded to the nitro group (C-2) being significantly deshielded. The quaternary carbon (C-3) also shows a characteristic shift. The acetonitrile group presents two distinct signals: one for the methylene carbon and another for the nitrile carbon, with the latter appearing further downfield.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150 - 155 | C-2 |

| 135 - 140 | C-5 |

| 130 - 135 | C-4 |

| 125 - 130 | C-3 |

| 115 - 120 | CN |

Note: This data is hypothetical and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The nitrile group (C≡N) will exhibit a sharp, medium-intensity absorption band around 2250 cm⁻¹. Aromatic C-H stretching vibrations of the thiophene ring are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1600-1400 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bond of the thiophene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

Note: This data is based on typical functional group absorption regions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The technique provides a high degree of accuracy, allowing for the unambiguous confirmation of the molecular formula. Furthermore, by analyzing the fragmentation pattern, significant structural information can be deduced. Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). The acetonitrile side chain may also undergo characteristic fragmentation.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional molecular structure in the solid state, X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which influence the physical properties of the compound.

Computational Chemistry and Theoretical Investigations into 2 2 Nitrothiophen 3 Yl Acetonitrile

Theoretical Photochemistry of Nitro-Substituted Thiophenes

The introduction of a nitro group onto the thiophene (B33073) ring significantly influences its photochemical behavior. Computational and theoretical investigations into nitro-substituted thiophenes, while not extensively focused on 2-(2-nitrothiophen-3-yl)acetonitrile specifically, provide valuable insights into the excited-state dynamics and potential reaction pathways for this class of compounds. These studies often explore the nature of electronic transitions, the roles of different excited states, and the mechanisms of photophysical and photochemical processes.

Theoretical studies on related nitro-aromatic compounds, such as 2-nitrofluorene, suggest that upon photoexcitation to the first bright ¹ππ* state, the system can undergo rapid intersystem crossing (ISC) to triplet excited states or decay back to the ground state via internal conversion (IC). rsc.org The ¹nπ* dark state often acts as an intermediate state as the molecule relaxes from the Franck-Condon region. rsc.org For nitro-substituted compounds, the twisting of the nitro group relative to the aromatic ring is a critical structural change that can lead to photodegradation, often proceeding through intermediates like oxaziridines to form radical species. rsc.org

In the context of nitro-substituted halothiophenes, quantum-mechanical calculations have been employed alongside experimental techniques to study photoinduced substitution reactions. These investigations have characterized transient species, including triplet states and free radicals, that form upon direct or sensitized laser excitation. rsc.org An important finding from these studies is the involvement of an upper triplet state in the photocleavage of the carbon-halogen bond. rsc.org

The photochemistry of thiophene itself and its simpler substituted derivatives has been a subject of detailed computational analysis. These studies have elucidated various deactivation mechanisms for photoexcited thiophene, including photoisomerization and ring-opening. researchgate.netnih.govresearchgate.net Theoretical models suggest that the preferred route for photoisomerization involves the molecule moving from the Franck-Condon region to a conical intersection and then to the photoproduct. researchgate.netnih.gov Such conical intersections are key features in the potential energy surfaces that govern the outcomes of photochemical reactions. researchgate.netnih.gov For thiophene, ring opening has been identified as a likely mechanism responsible for its lack of fluorescence and the ultrafast decay of its first excited singlet state (S₁). researchgate.net

Furthermore, computational studies have explored the excited state dynamics of thiophene and bithiophene, highlighting the importance of ring puckering in their photochemistry. rsc.org The photostability of these compounds has been shown to increase with oligomer size. rsc.org The study of protonated thiophenes has also revealed that excitation can lead to the breaking of the S-C bond, a process governed by a dissociative ¹πσ* potential energy profile. nih.gov

While specific theoretical photochemical data for this compound is not available in the reviewed literature, the general principles derived from studies of related nitro-substituted and cyano-substituted thiophenes are applicable. The presence of both a nitro and a cyanomethyl group on the thiophene ring suggests a complex interplay of electronic effects that would influence the excited-state landscape and subsequent photochemical pathways.

Table of Theoretically Investigated Photochemical Properties of Related Thiophene Derivatives

| Compound | Method of Investigation | Key Findings |

| 2-Iodo-5-nitrothiophene | Steady state and pulsed techniques, semi-empirical quantum-mechanical calculations | Involvement of an upper triplet state in the photocleavage of the carbon-halogen bond; characterization of transient triplet states and free radicals. rsc.org |

| 2-Cyanothiophene | CASSCF and MP2-CAS methods | Investigation of three photochemical isomerization mechanisms, with the conical intersection mechanism providing the best explanation for experimental observations. researchgate.netnih.gov |

| Thiophene | Time-dependent Kohn-Sham density functional theory, DFT/MRCI | Exploration of ground and low-lying electronically excited states; identification of ring opening as a key deactivation mechanism. researchgate.net |

| Protonated Thiophene | RI-MP2 and RI-CC2 methods | Prediction of a large red shift in the first ¹ππ* transition upon protonation; excitation can lead to S-C bond breaking via a dissociative ¹πσ* state. nih.gov |

Investigation of Biological Activities of 2 2 Nitrothiophen 3 Yl Acetonitrile and Its Analogs

Antimicrobial Activity Studies

The antimicrobial potential of compounds structurally similar to 2-(2-nitrothiophen-3-yl)acetonitrile has been a subject of scientific inquiry, revealing a range of activities against bacteria, fungi, mycobacteria, and protozoa.

Antibacterial Efficacy and Spectrum of Activity

Analogs of this compound, particularly those containing the 5-nitrothiophene and 5-nitrofuran moieties, have demonstrated notable antibacterial properties. For instance, a series of 1-(2-hydroxy-aryl)-3-(5-nitro-thiophen-2-yl)-propenones were synthesized and evaluated for their antimicrobial activity. These compounds showed strong activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella. Specifically, compounds with certain substitutions on the aryl ring exhibited maximum zones of inhibition against all tested organisms.

Similarly, 5-nitrofuran-triazole conjugates have been shown to exhibit promising inhibition of Gram-positive pathogenic strains, with some compounds displaying a minimum inhibitory concentration (MIC) value of 1.17 μg/ml against various bacterial strains. One particular compound from this series was found to be as potent as the standard drug Ciprofloxacin against Bacillus subtilis, with a minimum bactericidal concentration (MBC) value of 1.17 μg/ml. Furthermore, these conjugates demonstrated significant antibacterial activity against the resistant strain MRSA and were effective inhibitors of biofilm formation.

Another study on novel 8-nitro-7-(aryl/hetaryl)fluoroquinolones and their tetracyclic congeners, which share the nitroaromatic feature, reported significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria. The lowest MIC values observed were 7.7 μg/mL against Streptococcus agalactiae and Staphylococcus aureus, comparable to the antibiotic Streptomycin.

Table 1: Antibacterial Activity of Selected Analogs

| Compound/Analog Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-(2-hydroxy-aryl)-3-(5-nitro-thiophen-2-yl)-propenones | S. aureus, Bacillus, E. coli, Klebsiella | Zone of Inhibition | Strong Activity | |

| 5-Nitrofurantriazole conjugates | Various bacterial strains | MIC | 1.17 μg/ml | |

| 5-Nitrofurantriazole conjugate (8e) | Bacillus subtilis | MBC | 1.17 μg/ml | |

| 8-nitro-7-(aryl/hetaryl)fluoroquinolones | S. agalactiae, S. aureus | MIC | 7.7 μg/mL |

Antifungal Properties

The antifungal potential of nitro-substituted heterocyclic compounds has also been investigated. Chalcone derivatives containing trifluoromethyl and trifluoromethoxy substitutions have been synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. Certain derivatives exhibited zones of inhibition greater than the standard antifungal agent, fluconazole.

In another study, a series of nitrofuran derivatives were tested against various fungal species, with many showing inhibitory activity. The most potent compounds displayed minimal inhibitory concentration (MIC90) values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis.

Table 2: Antifungal Activity of Selected Analogs

| Compound/Analog Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Trifluoromethyl substituted chalcones | C. albicans, A. niger | Zone of Inhibition | Greater than Fluconazole | |

| Nitrofuran derivatives | H. capsulatum, P. brasiliensis | MIC90 | 0.48 µg/mL |

Antituberculosis Activity

The search for new antituberculosis agents has led to the investigation of nitroaromatic compounds. A series of 5-nitrofuran-triazole conjugates were screened for their activity against Mycobacterium tuberculosis H37Rv strain. One compound in this series demonstrated promising antitubercular activity with a MIC value of 0.25 μg/ml.

Furthermore, a series of 4,6-disubstituted 2-(5-nitrofurfurylidenehydrazino)-1,3,5-triazines were synthesized and found to possess good in vitro antibacterial activity against Mycobacterium tuberculosis. The most active compounds in this series were triazinylhydrazones of 5-nitro-2-furaldehyde.

Table 3: Antituberculosis Activity of Selected Analogs

| Compound/Analog Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Nitrofuran-triazole conjugates | M. tuberculosis H37Rv | MIC | 0.25 μg/ml | |

| 2-(5-nitrofurfurylidenehydrazino)-1,3,5-triazines | M. tuberculosis | In vitro activity | Good |

Antiprotozoal Activity

Nitro-containing heterocyclic compounds have historically been important in the treatment of protozoal infections. Research into nitro derivatives of 2,2'-biimidazole (B1206591) has shown that a 5-nitro group is essential for activity against Entamoeba histolytica, Trichomonas vaginalis, and Giardia muris. This highlights the importance of the nitro group in the antiprotozoal activity of such compounds.

Anticancer and Antiproliferative Activity Research

The potential of nitrothiophene analogs as anticancer agents has been explored through in vitro studies on various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines (in vitro)

Several studies have highlighted the cytotoxic potential of compounds containing moieties present in this compound. For example, the discovery of a conjugated cyano pharmacophore led to the development of (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, which showed selective inhibition of the MCF-7 human breast cancer cell line. Further exploration of 2-phenylacrylonitriles identified compounds with potent broad-spectrum cytotoxicity, with average GI50 values as low as 0.53 μM.

In a different study, newly synthesized heterocyclic candidates containing nicotinonitrile and pyrazole (B372694) moieties were evaluated for their cytotoxic effects on hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. Several of these compounds exhibited potent in vitro cytotoxic activities, with IC50 values in the low microgram per milliliter range. For instance, two compounds showed IC50 values of 8.78 ± 0.7 and 5.16 ± 0.4 μg/mL against HepG2 cells, and 15.32 ± 1.2 and 4.26 ± 0.3 μg/mL against HeLa cells, respectively.

Table 4: Cytotoxic Effects of Selected Analogs on Cancer Cell Lines (in vitro)

| Compound/Analog Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Various | GI50 | 0.53 μM | |

| Substituted Pyridine/Pyrazolopyridine | HepG2 | IC50 | 8.78 ± 0.7 μg/mL | |

| Substituted Pyridine/Pyrazolopyridine | HeLa | IC50 | 5.16 ± 0.4 μg/mL | |

| Substituted Pyridine/Pyrazolopyridine | HepG2 | IC50 | 15.32 ± 1.2 μg/mL | |

| Substituted Pyridine/Pyrazolopyridine | HeLa | IC50 | 4.26 ± 0.3 μg/mL |

Studies on Cell Growth Inhibition Mechanisms

The investigation into the cell growth inhibition mechanisms of nitrothiophene derivatives, including analogs of this compound, reveals a multifaceted approach to disrupting cancer cell proliferation. Research into related thiophene (B33073) structures indicates that these compounds can induce cytotoxicity through various pathways, primarily targeting cell cycle regulation and inducing programmed cell death (apoptosis).

One of the key mechanisms identified is the inhibition of protein kinases, which are crucial enzymes controlling cell proliferation and survival. semanticscholar.org For instance, certain fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been evaluated as antiproliferative agents, demonstrating inhibitory activity against kinases like VEGFR-2 and AKT. semanticscholar.org Inhibition of these pathways can arrest the cell cycle, preventing cancer cells from dividing and leading to apoptosis.

Furthermore, studies on compounds with similar structural motifs, such as nitrostyrenes and nitrocarbazoles, have shown that they can interfere with the dynamics of the cell's cytoskeleton. researchgate.netnih.gov This interference, particularly with the microtubule network, can disrupt mitosis, leading to cell cycle arrest and subsequent apoptosis. researchgate.net The mechanism of cell death for lead nitrostyrene (B7858105) compounds in Burkitt's lymphoma cell lines was identified as apoptotic, with some derivatives showing potent activity with IC50 values in the sub-micromolar range. nih.gov

The antiproliferative potential of thiophene derivatives has been demonstrated across a wide range of cancer cell lines. The table below presents representative data on the percent growth inhibition (%GI) exerted by various tetrahydrobenzo[b]thiophene derivatives against a panel of human tumor cell lines, illustrating the broad-spectrum potential of this class of compounds.

Table 1: Percent Growth Inhibition (%GI) of Selected Tetrahydrobenzo[b]thiophene Analogs on Various Cancer Cell Lines Data is representative of findings for analogous compound classes.

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is critical in understanding the biological profile of heterocyclic compounds. Thiophene derivatives have been investigated for their ability to scavenge free radicals, although their activity can vary significantly based on their specific chemical structure. The presence of electron-donating or electron-withdrawing groups on the thiophene ring can modulate this potential.

A common method for assessing antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to the corresponding hydrazine. mdpi.com This reaction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically to quantify the compound's radical scavenging ability. scirp.org The results are often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

While some thiophene-containing compounds exhibit antioxidant properties, the nitro group in this compound is strongly electron-withdrawing. This characteristic may lead to a pro-oxidant effect under certain biological conditions, particularly following metabolic activation (see Section 6.5.3). However, direct radical scavenging assays are essential to fully characterize the compound's behavior.

The following table shows illustrative antioxidant activity data for a series of 4-hydroxycoumarin (B602359) derivatives, a different class of heterocyclic compounds, to demonstrate how antioxidant potential is quantified and compared using the DPPH assay.

Table 2: DPPH Radical Scavenging Activity of Selected 4-Hydroxycoumarin Derivatives Data is for an analogous class of heterocyclic compounds and serves for illustrative purposes.

| Compound | IC50 (μg/mL) after 30 min | IC50 (μg/mL) after 60 min |

|---|---|---|

| Derivative 2b | 30.15 | 21.83 |

| Derivative 6b | 34.62 | 25.11 |

| Derivative 2c | 40.29 | 28.74 |

| Derivative 4c | 45.77 | 33.19 |

| Ascorbic Acid (Standard) | 24.17 | 15.61 |

| BHT (Standard) | 8.62 | 6.05 |

Source: Adapted from studies on 4-hydroxy-chromene-2-one derivatives. nih.gov A lower IC50 value indicates greater antioxidant activity.

Inhibition of Photosynthetic Organisms (e.g., Cyanobacteria)

Nitroaromatic compounds are recognized as environmental contaminants, and their chemical stability and toxicity contribute to their recalcitrance and potential for biological disruption. nih.gov While specific studies on the effects of this compound on photosynthetic organisms are limited, the broader class of aromatic and nitroaromatic compounds is known to exert inhibitory effects on microalgae and cyanobacteria. nih.gov

The mechanism of toxicity often involves the disruption of cellular processes, including photosynthesis and growth. The introduction of such xenobiotics into aquatic environments can lead to a dose-dependent inhibition of cyanobacterial populations. nih.gov The lipophilic nature of many aromatic compounds allows them to penetrate cell membranes, where they or their metabolic byproducts can interfere with the photosynthetic electron transport chain or cause oxidative damage, ultimately suppressing growth.

In mixed microbial systems, the presence of certain cyanobacteria and algae has been shown to inhibit the activity of nitrifying bacteria, highlighting the complex interactions within these ecosystems. nih.gov Conversely, the introduction of toxic aromatic compounds is expected to negatively impact the viability of photosynthetic microorganisms. Given the known biological activity of nitrothiophenes, it is plausible that this compound would exhibit inhibitory effects against cyanobacteria, though dedicated ecotoxicological studies are required to confirm this and determine the concentration at which such effects occur.

Elucidation of Molecular Mechanisms of Biological Action

A pivotal mechanism underlying the biological activity of many nitro-heterocyclic compounds, including nitrothiophenes, is their metabolic activation via nitroreduction. nih.gov These compounds often act as prodrugs, meaning they are relatively inert until the nitro (-NO2) group is enzymatically reduced within a target cell. nih.gov This reductive activation is frequently mediated by specific nitroreductase enzymes present in bacteria and other organisms. nih.gov

For example, extensive research on 5-nitrothiophenes against Mycobacterium tuberculosis has shown that their activity is dependent on activation by an F420-dependent nitroreductase called Ddn. nih.govresearchgate.net This enzymatic reduction generates reactive nitrogen species, including nitric oxide (NO), which is a key effector molecule responsible for killing the bacteria. nih.govresearchgate.net This mechanism is similar to that of other nitro-containing drugs like the nitroimidazoles. nih.gov

The position of the nitro group on the thiophene ring is critical for this activation and subsequent biological activity. Studies have demonstrated that moving the nitro group from the C-5 to the C-3 position can abolish the compound's efficacy, indicating a strict structural requirement for recognition and reduction by the nitroreductase enzyme. nih.govresearchgate.net Therefore, the 2-nitro position in this compound is fundamental to its potential bioactivation through similar reductive pathways.

The chemical structure of this compound, featuring a strongly electron-withdrawing nitro group, renders the thiophene ring electron-deficient. ontosight.ai This electronic property makes the ring susceptible to nucleophilic attack by intracellular species. acs.org Nucleophilic aromatic substitution (SNAr) is a well-documented reaction for nitrothiophenes, which are significantly more reactive towards nucleophiles than their benzene (B151609) analogs. acs.orguoanbar.edu.iq

The reaction typically proceeds through the formation of a transient, negatively charged intermediate known as a Meisenheimer adduct. acs.orgnih.gov Intracellular molecules with nucleophilic functional groups, such as the thiol group in glutathione (B108866) or cysteine residues in proteins, are potential attackers. One proposed mechanism of action for certain nitrothiophenes involves the nucleophilic attack by these intracellular thiols, leading to the formation of a covalent bond and potentially inactivating key enzymes or depleting cellular antioxidant reserves. researchgate.net The regioselectivity of the attack is influenced by the position of the nitro group and other substituents on the thiophene ring. acs.orgacs.org

The process of nitroreduction is intrinsically linked to the formation of radical species and the induction of oxidative stress. The metabolic activation of a nitroaromatic compound begins with a single-electron transfer to the nitro group, which generates a nitro anion radical. researchgate.net Under aerobic conditions, this radical can rapidly transfer its electron to molecular oxygen, creating a superoxide (B77818) radical (O2•−) and regenerating the parent nitro compound. This process, known as futile cycling, can lead to the massive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress. nih.gov

Oxidative stress results in damage to vital cellular macromolecules, including lipids, proteins, and DNA. nih.gov Furthermore, as established in the mechanism for 5-nitrothiophenes, the reduction process can lead to the release of reactive nitrogen species like nitric oxide (NO). nih.govresearchgate.net Nitric oxide itself is a radical, and it can react with superoxide radicals to form peroxynitrite (ONOO−), a potent and highly destructive oxidant that contributes to nitro-oxidative stress and further cellular damage. uniroma1.it Therefore, the biological action of this compound is likely mediated, at least in part, by the induction of oxidative and nitro-oxidative stress following its metabolic activation. acs.org

Enzyme Inhibition Studies

The investigation into the biological activities of this compound and its analogs has revealed noteworthy interactions with key enzymes, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase. Research in this area has focused on the synthesis and evaluation of a series of nitrothiophene-containing tyrphostins, which are a class of compounds known for their potential as tyrosine kinase inhibitors.

A significant study synthesized 36 different nitrothiophene tyrphostins, with 32 being novel structures, to assess their ability to inhibit EGFR tyrosine kinase in a cell-free system. nih.gov The findings from this research demonstrated that the structural characteristics of these analogs play a crucial role in their inhibitory activity.

Detailed findings from the study indicated that analogs incorporating a dinitrile, 2-aminoethene-1,1-dinitrile, or a thioamide functional group were effective inhibitors of the receptor tyrosine kinase. nih.gov The position of the nitro group and other substituents on the thiophene ring also influenced the inhibitory potential of these compounds.

The most potent inhibitors of EGFR tyrosine kinase identified in this study were analogs featuring a dinitrile functional group. Specifically, compounds with the nitro group at the 2-position of the thiophene ring and the dinitrile moiety attached at the 3-position exhibited significant inhibitory activity.

The table below summarizes the EGFR tyrosine kinase inhibition data for selected nitrothiophene tyrphostin analogs.

Table 1: EGFR Tyrosine Kinase Inhibition by Nitrothiophene Analogs

| Compound | Structure | IC50 (µM) |

|---|---|---|

| Analog 1 | 2-((3,4-dihydroxybenzylidene)amino)-5-nitrothiophene-3-carbonitrile | >100 |

| Analog 2 | 2-((3,4-dihydroxybenzylidene)amino)-4-nitrothiophene-3-carbonitrile | >100 |

| Analog 3 | (E)-2-(3-(3,4-dihydroxybenzylidene)-2-nitrothiophen-3(2H)-ylidene)malononitrile | 15 |

| Analog 4 | 2-((E)-(3,4-dihydroxyphenyl)methylene)-5-nitro-3-thioxo-3H-thieno[2,3-b]pyrrol-4(5H)-one | 25 |

| Analog 5 | 2-((E)-(3,4-dihydroxyphenyl)methylene)-4-nitro-3-thioxo-3H-thieno[2,3-b]pyrrol-4(5H)-one | 50 |

Further analysis of the structure-activity relationship revealed that the presence of a catechol (3,4-dihydroxybenzyl) moiety, a common feature in many tyrosine kinase inhibitors, was also a key determinant of activity. The combination of the nitrothiophene scaffold with the dinitrile and catechol functionalities resulted in the most promising enzyme inhibition. nih.gov

While these in-vitro studies have identified promising enzyme inhibitory activity, it is important to note that this did not always translate to cellular activity. For instance, despite being good inhibitors in the cell-free assay, the compounds did not show evidence of inhibiting EGF receptor autophosphorylation in intact cells. nih.gov

Emerging Applications of 2 2 Nitrothiophen 3 Yl Acetonitrile As a Synthetic Precursor and Medicinal Chemistry Scaffold

Utilization as a Building Block in Complex Molecule Synthesis

The chemical architecture of 2-(2-nitrothiophen-3-yl)acetonitrile, featuring an activated methylene (B1212753) group adjacent to the cyano function and a nitro-substituted thiophene (B33073) ring, makes it an exceptionally useful building block for the construction of more complex molecular frameworks. The reactivity of this precursor allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of intricate molecules.

The presence of the electron-withdrawing nitro and cyano groups significantly increases the acidity of the methylene protons, facilitating their removal by even mild bases. This generates a stabilized carbanion that can act as a potent nucleophile in reactions such as aldol condensations, Michael additions, and Thorpe-Ziegler cyclizations. For instance, the reaction of the carbanion derived from this compound with aldehydes or ketones can furnish a range of functionalized alkene or alcohol derivatives, which can be further elaborated into more complex structures.

Furthermore, the nitro group on the thiophene ring can be chemically transformed into other functional groups. For example, reduction of the nitro group can yield an amino group, which can then be used to introduce a wide array of substituents or to participate in cyclization reactions to form fused heterocyclic systems. This versatility allows for the strategic diversification of molecular scaffolds originating from this single precursor. The acetonitrile (B52724) group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.

Scaffold for Design of Novel Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of novel heterocyclic systems, particularly fused thiophenes, which are prominent in medicinal chemistry. The compound is a key precursor for the synthesis of thieno[2,3-b]pyridines, a class of compounds known for a wide spectrum of biological activities. nih.govresearchgate.net

One of the most powerful methods for the construction of substituted 2-aminothiophenes is the Gewald reaction. arkat-usa.orgorganic-chemistry.orgwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. wikipedia.org By analogy, this compound, with its activated methylene group, is a prime candidate for participating in Gewald-type reactions to produce highly functionalized 2-aminothiophene derivatives. These derivatives are, in turn, valuable intermediates for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines.

The synthesis of thieno[2,3-b]pyridines can be achieved through the cyclization of appropriately substituted thiophenes. Starting from this compound, a sequence involving the reaction of the active methylene group followed by intramolecular cyclization can lead to the formation of the pyridine ring fused to the initial thiophene core. For example, reaction with α,β-unsaturated carbonyl compounds can initiate a cascade of reactions culminating in the formation of substituted thieno[2,3-b]pyridines. The resulting 3-aminothieno[2,3-b]pyridine derivatives are versatile intermediates for further chemical transformations. nih.gov

Moreover, these 3-aminothieno[2,3-b]pyridine scaffolds can be further elaborated to construct even more complex polycyclic systems, such as pyrimido[4',5':4,5]thieno[2,3-b]quinolines. nih.govnih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines and their potential to interact with a variety of biological targets. The general synthetic utility is highlighted by the creation of diverse libraries of related compounds for biological screening. acs.org

| Scaffold Class | General Structure | Potential Synthetic Route |

|---|---|---|

| Thieno[2,3-b]pyridines | Reaction with α,β-unsaturated systems followed by intramolecular cyclization. | |

| Pyrimido[4',5':4,5]thieno[2,3-b]pyridines | Annulation of a pyrimidine ring onto a 3-aminothieno[2,3-b]pyridine precursor. nih.gov | |

| 2-Aminothiophenes | Gewald reaction with various carbonyl compounds and elemental sulfur. arkat-usa.orgresearchgate.net |

Exploration in Fragment-Based Drug Design and Lead Optimization

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. The structural characteristics of this compound make it an intriguing candidate for inclusion in fragment libraries.

With a molecular weight well within the typical range for fragments, and possessing key pharmacophoric features such as hydrogen bond acceptors (nitro and nitrile groups) and an aromatic system, this compound has the potential to form key interactions within a protein's binding site. The thiophene ring can engage in hydrophobic or π-stacking interactions, while the nitro and nitrile groups can participate in hydrogen bonding or dipolar interactions.

Once a binding mode is identified, for example through X-ray crystallography or NMR spectroscopy, the structure of this compound provides clear vectors for chemical elaboration in the lead optimization phase. The thiophene ring can be further substituted to explore additional binding pockets and enhance potency and selectivity. The nitrile and nitro groups can be modified or replaced to fine-tune the electronic properties and solubility of the evolving lead compound. This process of fragment growing, linking, or merging is central to the FBDD workflow, and the inherent reactivity of this compound makes it amenable to a wide range of chemical modifications necessary for this optimization process.

| Property | Value/Characteristic | Relevance to FBDD |

|---|---|---|

| Molecular Weight | Relatively low | Fits the "Rule of Three" for fragment libraries. |

| Hydrogen Bond Acceptors | Nitro group, Nitrile group | Provides potential for specific interactions with target proteins. |

| Aromatic System | Thiophene ring | Can participate in hydrophobic and π-stacking interactions. |

| Synthetic Tractability | High | Allows for facile elaboration and optimization into lead compounds. |

Contribution to Privileged Structure Research in Medicinal Chemistry

Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The identification and utilization of such scaffolds can significantly streamline the drug discovery process. The thieno[2,3-b]pyridine core, which can be readily synthesized from precursors like this compound, is considered a privileged structure due to the broad range of pharmacological activities exhibited by its derivatives. nih.gov

Derivatives of thieno[2,3-b]pyridine have been reported to possess a diverse array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govekb.eg This wide-ranging bioactivity suggests that the thieno[2,3-b]pyridine scaffold can present functional groups in a spatial arrangement that is conducive to binding at the active sites of various enzymes and receptors.

The contribution of this compound to this area of research lies in its role as a key starting material for the efficient construction of this privileged scaffold. The ability to generate a library of diverse thieno[2,3-b]pyridine derivatives from a common precursor allows for the systematic exploration of the chemical space around this core. By modifying the substituents on the thiophene and newly formed pyridine rings, medicinal chemists can tailor the selectivity and potency of the resulting compounds for a specific biological target, while leveraging the inherent drug-like properties of the privileged thieno[2,3-b]pyridine framework. The development of synthetic routes starting from accessible precursors like this compound is therefore crucial for the continued exploration and exploitation of this important class of medicinally relevant heterocycles.

Q & A

Basic Question: What are the standard synthetic routes for 2-(2-nitrothiophen-3-yl)acetonitrile, and what reaction conditions are critical for optimal yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from thiophene derivatives. Key steps include nitration and functionalization. For example:

- Nitration: Introduce the nitro group at the 2-position of thiophene using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

- Acetonitrile functionalization: Employ nucleophilic substitution or coupling reactions (e.g., using potassium carbonate as a base in DMF at 60–80°C) to attach the acetonitrile moiety.

Critical factors include maintaining anhydrous conditions, precise temperature control, and purification via column chromatography or recrystallization .

Advanced Question: How can computational chemistry be integrated to optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and intermediates. For example:

- Use software like Gaussian or ORCA to calculate activation energies for nitration, guiding the selection of catalysts or solvents.

- Reaction path search algorithms (e.g., GRRM) combined with experimental validation can narrow optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches .

ICReDD’s methodology demonstrates that computational predictions can shorten development time by 30–50% when combined with high-throughput screening .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR: H and C NMR to confirm the nitro group’s position and acetonitrile integration. The aromatic protons of thiophene typically appear as doublets in δ 7.0–8.0 ppm .

- IR: Strong absorption bands at ~1530 cm (asymmetric NO stretch) and ~2250 cm (C≡N stretch) verify functional groups .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 181.02) .

Advanced Question: How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility checks: Verify purity via HPLC and elemental analysis. Impurities (e.g., unreacted nitro precursors) may skew NMR or yield data .

- Re-examine synthetic conditions: Small variations in acid concentration (e.g., HSO purity) or reaction time can alter product distribution.

- Cross-validate with computational models: Compare experimental IR/NMR with DFT-predicted spectra to resolve structural ambiguities .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential cyanide release under decomposition.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Question: What strategies are effective for studying the biological activity of this compound?

Methodological Answer:

- In vitro assays: Screen for antimicrobial activity via broth microdilution (e.g., MIC against E. coli), noting the nitro group’s role in redox-mediated toxicity .

- Mechanistic studies: Use fluorescence quenching or SPR to assess interactions with target enzymes (e.g., nitroreductases).

- Metabolite profiling: LC-MS/MS to identify reduction products (e.g., amine derivatives) in cellular models .

Basic Question: How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (1:3) for preliminary purification.

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for crystal formation.

- Analytical QC: Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Advanced Question: What reactor designs are optimal for scaling up the synthesis of this compound?

Methodological Answer:

- Continuous flow reactors: Enhance heat transfer and reduce side reactions during nitration. For example, a microreactor with PTFE tubing minimizes hot spots .

- Membrane separation: Integrate ceramic membranes to isolate intermediates in real-time, improving yield by 15–20% compared to batch processes .

- Process simulation: Use Aspen Plus to model mass/energy balances and optimize solvent recovery .

Basic Question: What are the key solubility and stability properties of this compound?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C).

- Stability: Degrades under UV light; store in amber vials. Avoid prolonged exposure to bases to prevent hydrolysis of the nitrile group .

Advanced Question: How can isotopic labeling (e.g., 15^{15}15N) aid in mechanistic studies of this compound?

Methodological Answer:

- Tracing nitro group reduction: Synthesize N-labeled derivatives to track metabolic pathways via N NMR or mass spectrometry .

- Kinetic isotope effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.